![molecular formula C5H5BrOS B1279441 (5-Bromothien-2-yl)methanol CAS No. 79387-71-6](/img/structure/B1279441.png)
(5-Bromothien-2-yl)methanol
Overview
Description
(5-Bromothien-2-yl)methanol is an organic compound with the chemical formula C6H5BrOSCH2OH. It is a white or light yellow solid with a distinctive smell of thiol and alcohol. This compound is stable at room temperature but may decompose at high temperatures. It is soluble in organic solvents such as ethanol, acetone, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Bromothien-2-yl)methanol can be synthesized by reacting 2-bromothiophene with sodium hydroxide. The process involves a condensation reaction in the presence of sodium hydroxide to produce the corresponding ligand, followed by treatment with a strong base to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothien-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of (5-Bromothien-2-yl)aldehyde or (5-Bromothien-2-yl)ketone.
Reduction: Formation of 2-thienylmethanol.
Substitution: Formation of various substituted thienylmethanols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
a. Drug Development
(5-Bromothien-2-yl)methanol has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in enhancing the binding affinity to human dopamine transporters (hDAT), which are crucial for treating conditions like attention deficit hyperactivity disorder (ADHD) and substance abuse disorders. A study highlighted that derivatives of this compound demonstrated comparable efficacy to established compounds in enhancing hDAT binding, indicating its potential as a lead compound in drug design .
b. Nucleoside Analogues
The compound has also been utilized in the synthesis of nucleoside analogues, which are critical in antiviral and anticancer therapies. For instance, modifications involving this compound have led to the development of new nucleoside derivatives that exhibit enhanced biological activity against various pathogens .
Organic Synthesis
a. Synthetic Intermediates
In organic synthesis, this compound serves as an important intermediate for producing various chemical entities. It is utilized in Suzuki-Miyaura coupling reactions, which are fundamental methods for forming carbon-carbon bonds. This reaction facilitates the creation of complex molecules that are essential in pharmaceuticals and agrochemicals .
b. Functionalization Reactions
The bromine atom in this compound allows for electrophilic substitution reactions, enabling further functionalization of the thiophene ring. This characteristic makes it a versatile building block in synthesizing more complex structures with potential biological activity .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of (5-Bromothien-2-yl)methanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The bromine and thienyl functional groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-thienyl)methanol
- 5-Bromothiophene-2-methanol
- (5-Bromothiophen-2-yl)methanol
Uniqueness
(5-Bromothien-2-yl)methanol is unique due to its specific combination of bromine and thienyl functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .
Biological Activity
(5-Bromothien-2-yl)methanol is an organic compound notable for its unique structure, which includes a bromine atom and a hydroxymethyl group attached to a thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities such as antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C6H5BrOS, with a molecular weight of approximately 195.07 g/mol. The compound features a thiophene ring with a bromine substituent at the 5-position and a hydroxymethyl group at the 2-position. This configuration contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis by activating caspase pathways, highlighting its potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances the lipophilicity of the compound, facilitating membrane penetration and interaction with cellular components.
-
Antimicrobial Mechanism :
- Disruption of cell membrane integrity.
- Inhibition of key metabolic enzymes.
-
Anticancer Mechanism :
- Induction of apoptosis via caspase activation.
- Interference with DNA synthesis and repair mechanisms.
Research Findings
Recent studies have expanded on the biological potential of this compound:
- Antimicrobial Studies : Investigations into the compound's effectiveness against resistant bacterial strains indicate promise for therapeutic applications in treating infections that are difficult to manage with conventional antibiotics .
- Cancer Research : Ongoing research is exploring the compound's effects on various cancer types, including lung and colon cancers, with findings suggesting that it may enhance the efficacy of existing chemotherapeutic agents .
Properties
IUPAC Name |
(5-bromothiophen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRSLMCLMMFHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465749 | |
Record name | (5-bromothien-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79387-71-6 | |
Record name | 5-Bromo-2-thiophenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79387-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-bromothien-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-bromothiophen-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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